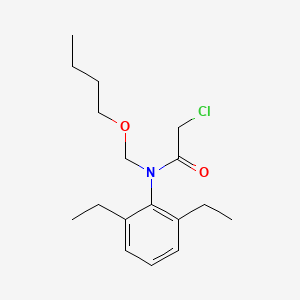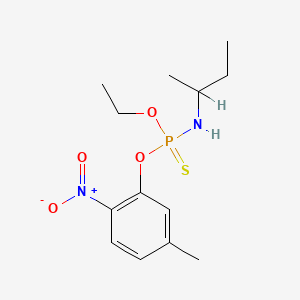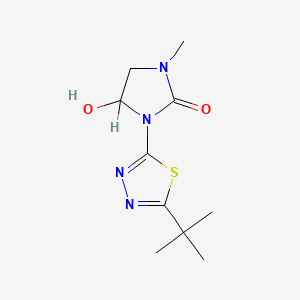![molecular formula C16H19ClN2OS B1668156 1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride CAS No. 160521-72-2](/img/structure/B1668156.png)
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride
Overview
Description
- BW 723C86 hydrochloride is a research chemical with notable specificity as a 5-HT2B receptor agonist . This selectivity makes it useful in neurological research, particularly in the study of serotonin receptor function and its role in the central nervous system.
- The compound is also instrumental in cardiovascular research, as 5-HT2B receptors have been implicated in heart valve function and the development of cardiac fibrosis, providing a model for studying pathophysiological processes.
Mechanism of Action
Target of Action
BW 723C86 hydrochloride primarily targets the 5-HT2B receptor , a subtype of the serotonin receptor . The 5-HT2B receptor is a G-protein coupled receptor for the neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). This receptor plays a crucial role in many biological functions, including platelet aggregation, contraction of smooth muscles, and the modulation of neurotransmission .
Mode of Action
As a 5-HT2B receptor agonist , BW 723C86 hydrochloride binds to the 5-HT2B receptor, mimicking the action of serotonin . This binding activates the receptor, triggering a series of intracellular events. It’s worth noting that while BW 723C86 hydrochloride has good selectivity over other serotonin receptor subtypes, it is also a mixed 5-HT2B/5-HT2C agonist .
Biochemical Pathways
The activation of the 5-HT2B receptor by BW 723C86 hydrochloride leads to the activation of various intracellular biochemical pathways. One key pathway is the PKA/CREB/MITF pathway . The activation of this pathway results in the decreased expression of MITF, a transcription factor that regulates the expression of melanogenesis-related proteins .
Result of Action
The activation of the 5-HT2B receptor by BW 723C86 hydrochloride and the subsequent biochemical reactions lead to several cellular effects. Notably, BW 723C86 hydrochloride has been found to decrease the expression of melanin synthesizing enzymes such as tyrosinase, TRP-1, and TRP-2 . This results in the inhibition of melanin synthesis, leading to skin whitening .
Biochemical Analysis
Biochemical Properties
BW 723C86 hydrochloride is a selective 5-HT2B receptor agonist . It interacts with the 5-HT2B serotonin receptor, a type of protein that plays a crucial role in neurotransmission . The nature of these interactions is characterized by the binding of BW 723C86 hydrochloride to the 5-HT2B receptor, which triggers a series of biochemical reactions .
Cellular Effects
The interaction of BW 723C86 hydrochloride with the 5-HT2B receptor influences various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The binding of BW 723C86 hydrochloride to the 5-HT2B receptor can activate or inhibit certain signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of BW 723C86 hydrochloride involves its binding to the 5-HT2B receptor. This binding interaction can lead to the activation or inhibition of the receptor, resulting in changes in gene expression
Dosage Effects in Animal Models
The effects of BW 723C86 hydrochloride can vary with different dosages in animal models. Studies have shown that BW 723C86 hydrochloride can have anxiolytic-like actions in rat models
Metabolic Pathways
BW 723C86 hydrochloride is involved in the serotonin signaling pathway due to its interaction with the 5-HT2B receptor
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for BW 723C86 hydrochloride are not readily available in the sources I’ve accessed.
- industrial production methods likely involve chemical synthesis, purification, and isolation of the compound.
Chemical Reactions Analysis
- BW 723C86 hydrochloride may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific synthetic pathway.
- Major products formed from these reactions would include derivatives of the indole-ethanamine core structure.
Scientific Research Applications
- BW 723C86 hydrochloride finds applications in:
Neurological Research: Studying serotonin receptor function and CNS effects.
Cardiovascular Research: Investigating heart valve function and cardiac fibrosis.
Pharmacology and Drug Development: Assessing potential therapeutic targets.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on specific similar compounds in my current sources.
Properties
IUPAC Name |
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBJMIBANAOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415503 | |
| Record name | 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160521-72-2 | |
| Record name | α-Methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160521-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-(2-Thenyloxy)-1H-indol-3-yl)propan-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160521722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BW-723C86 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JMH6M2ELN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















